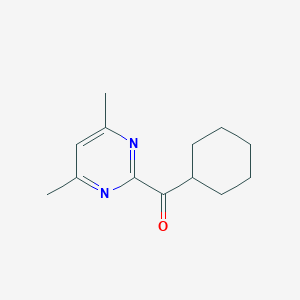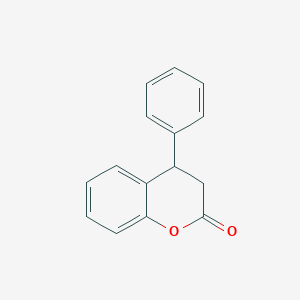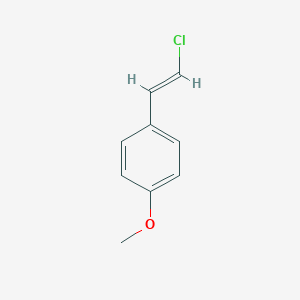
Dimethylthiocarbamoyl isopropylidene galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylthiocarbamoyl isopropylidene galactopyranose, commonly known as DMTG, is a synthetic carbohydrate derivative that has been extensively studied for its various biochemical and physiological effects. It is a white, crystalline powder that is soluble in water and commonly used in laboratory experiments.
科学的研究の応用
DMTG has been extensively studied for its various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a glycosyl donor in glycosylation reactions, and as a building block for the synthesis of complex carbohydrates. DMTG has also been used in the synthesis of glycoconjugates, which have potential applications in drug delivery and vaccine development.
作用機序
The mechanism of action of DMTG is not fully understood, but it is believed to act as a glycosyl donor in glycosylation reactions. DMTG has been shown to selectively activate certain glycosyl acceptors, leading to the formation of specific glycosidic linkages. This selectivity is thought to be due to the steric and electronic effects of the DMTG group.
生化学的および生理学的効果
DMTG has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the activity of certain enzymes, and modulate the immune response. DMTG has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
DMTG has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. DMTG is also stable under a wide range of conditions, making it useful for a variety of experiments. However, DMTG has some limitations as well. It can be difficult to work with due to its high reactivity, and its selectivity can be unpredictable in some cases.
将来の方向性
There are several future directions for the study of DMTG. One area of research is the development of new glycosylation reactions using DMTG as a glycosyl donor. Another area of research is the synthesis of complex carbohydrates using DMTG as a building block. Additionally, DMTG has potential applications in drug delivery and vaccine development, and further research in these areas is needed.
Conclusion:
In conclusion, DMTG is a synthetic carbohydrate derivative that has been extensively studied for its various biochemical and physiological effects. It is easy to synthesize and has a high yield, making it useful for a variety of lab experiments. DMTG has potential applications in drug delivery and vaccine development, and further research in these areas is needed.
合成法
DMTG can be synthesized through a multi-step process starting with the reaction of methyl isothiocyanate with galactose. This reaction leads to the formation of a thiourea derivative, which is then treated with potassium hydroxide to produce DMTG. The final product is purified through recrystallization and chromatography.
特性
CAS番号 |
16795-64-5 |
|---|---|
製品名 |
Dimethylthiocarbamoyl isopropylidene galactopyranose |
分子式 |
C15H25NO6S |
分子量 |
347.4 g/mol |
IUPAC名 |
O-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C15H25NO6S/c1-14(2)19-9-8(7-17-13(23)16(5)6)18-12-11(10(9)20-14)21-15(3,4)22-12/h8-12H,7H2,1-6H3 |
InChIキー |
WNSWLHRFBBLOQO-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=S)N(C)C)C |
正規SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=S)N(C)C)C |
同義語 |
1-O,2-O:3-O,4-O-Bis(1-methylethylidene)-α-D-galactopyranose dimethylcarbamothioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)



